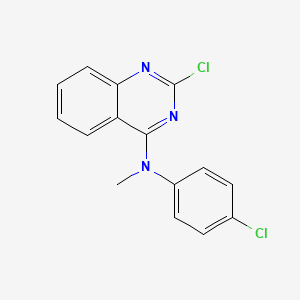
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine
概要
説明
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reaction: The final step involves the substitution of the amine group with the desired substituents, such as 4-chlorophenyl and N-methyl groups, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran (THF).
Substitution: Amines, thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(3-chlorophenyl)-N-methylquinazolin-4-amine
- N-(4-chlorophenyl)-2-chloroquinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of both chlorine and methyl groups on the quinazoline core can enhance its interaction with certain biological targets, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
827030-35-3 |
|---|---|
分子式 |
C15H11Cl2N3 |
分子量 |
304.2 g/mol |
IUPAC名 |
2-chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H11Cl2N3/c1-20(11-8-6-10(16)7-9-11)14-12-4-2-3-5-13(12)18-15(17)19-14/h2-9H,1H3 |
InChIキー |
XYRVBFJQGKLWQK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













